molecular formula C22H18N2O3 B11784136 6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline

6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline

Cat. No.: B11784136
M. Wt: 358.4 g/mol
InChI Key: VSAAMBARHYSXPC-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline is a heterocyclic compound featuring a phenanthroline core fused with a 1,3-dioxolane ring system. The molecule is substituted at the 6-position with a 4-methoxyphenyl group and at the 2-position with two methyl groups. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry and materials science. The methoxyphenyl substituent enhances π-conjugation and electron-donating capacity, while the dioxolane ring introduces rigidity and stability .

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline

InChI

InChI=1S/C22H18N2O3/c1-22(2)26-20-15-5-4-12-23-18(15)19-16(21(20)27-22)10-11-17(24-19)13-6-8-14(25-3)9-7-13/h4-12H,1-3H3

InChI Key

VSAAMBARHYSXPC-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C3=C(C4=C2C=CC=N4)N=C(C=C3)C5=CC=C(C=C5)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline typically involves multi-step organic reactions. One common method starts with the preparation of the phenanthroline core, followed by the introduction of the methoxyphenyl group and the dioxolo ring. Key steps include:

    Formation of the Phenanthroline Core: This can be achieved through cyclization reactions involving suitable precursors such as ortho-diamines and diketones.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Formation of the Dioxolo Ring: This can be accomplished through cyclization reactions involving diols and appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenanthroline derivatives.

Scientific Research Applications

6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.

    Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.

    Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can form coordination complexes with metal ions, which can catalyze various biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The compound’s structural analogues differ in substituent type, position, and fused ring systems. Key comparisons include:

Compound Name Substituents/Ring System Key Properties/Applications Reference
dmdophen 2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline (no 6-phenyl substituent) Core structure used in dysprosium complexes for slow magnetic relaxation; lacks extended π-conjugation.
p-MOPIP 2-(4-methoxyphenyl)imidazo[4,5-f][1,10]phenanthroline Similar methoxyphenyl group but fused with imidazole instead of dioxolane. Exhibits strong Ru(II) complex luminescence.
6,9-Dichloro-dmdophen 6,9-dichloro-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline Chlorine substituents increase electrophilicity; used in halogen-bonded coordination polymers.
MDIP 2-(7-methoxybenzo[d][1,3]dioxol-5-yl)-imidazo[4,5-f][1,10]phenanthroline Methoxy group on benzo-dioxole ring; Ir(III) complexes show anticancer activity via DNA intercalation.

Key Findings:

  • Electronic Effects: The methoxyphenyl group in the target compound enhances electron density compared to electron-withdrawing groups (e.g., NO₂ in p-NPIP or Cl in 6,9-dichloro-dmdophen ). This increases metal-to-ligand charge transfer (MLCT) efficiency in photophysical applications.
  • Steric Effects : The dioxolane ring in the target compound imposes greater rigidity than imidazole-fused analogues (e.g., p-MOPIP), reducing conformational flexibility and improving thermal stability in metal-organic frameworks .

Photophysical and Catalytic Properties

Substituents critically impact photophysical behavior and catalytic efficiency:

Compound Quantum Yield (Φ) Excited-State Lifetime (τ, ns) Application
Target Compound Not reported Not reported Potential MLCT-based sensors
p-CPIP-Ru(II) 0.42 480 Photoinduced electron transfer catalysts
pyr-im-phen-Re(I) 0.15 1,200 Long-lived triplet states for OLEDs
FPIP-Ir(III) 0.78 850 Electroluminescent devices

Key Insights:

  • Electron-donating groups (e.g., OMe in the target compound) red-shift absorption spectra compared to electron-withdrawing groups (e.g., CN in p-CPIP ).

Biological Activity

6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline is a complex organic compound notable for its unique structural features and potential biological activities. The compound integrates a methoxy-substituted phenyl group with a dioxole moiety fused to a phenanthroline core, which enhances its solubility and reactivity. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure

The chemical formula of this compound can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

Structural Features

  • Methoxy Group : Enhances lipophilicity and biological interaction.
  • Dioxole Moiety : Contributes to the compound's ability to chelate metal ions.
  • Phenanthroline Core : Known for its coordination chemistry and biological activity.

Anticancer Properties

Research indicates that derivatives of phenanthroline exhibit significant anticancer activities. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms:

  • Metal Chelation : The ability to chelate metal ions is crucial for inhibiting metalloproteins or enzymes that require metal cofactors. This action can disrupt essential metabolic pathways in cancer cells.
  • Cytotoxicity : In studies involving various human cancer cell lines, compounds similar to this compound have shown cytotoxic effects at low micromolar concentrations .

Case Study: Anticancer Activity

A systematic study on oxovanadium(IV) complexes containing phenanthroline derivatives demonstrated that compounds with dimethyl substitutions exhibited higher cytotoxicity compared to their unsubstituted counterparts. This suggests that structural modifications significantly influence the anticancer efficacy of phenanthroline-based compounds .

Antimicrobial Properties

The antimicrobial potential of this compound has also been highlighted in various studies:

  • Broad-Spectrum Activity : Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism may involve disrupting microbial metal ion homeostasis or inhibiting enzyme activity critical for microbial survival.

Comparative Analysis of Antimicrobial Activity

Compound NameStructureUnique FeaturesAntimicrobial Activity
This compoundStructureMethoxy-substituted; dioxole fusedEffective against multiple pathogens
4-Methoxy-1,10-phenanthrolineStructureLacks dioxole; different electronic propertiesModerate activity
3,4-Dimethyl-1,10-phenanthrolineStructureNo dioxole ring; used primarily as a chelating agentLimited antimicrobial properties

The biological activities of this compound can be attributed to several mechanisms:

  • Chelation of Metal Ions : Disruption of metal-dependent enzymatic processes in both cancerous and microbial cells.
  • Induction of Apoptosis : Through interference with cellular signaling pathways involved in cell survival.
  • Inhibition of DNA Synthesis : Potentially by forming complexes with DNA or interfering with DNA-repair mechanisms.

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